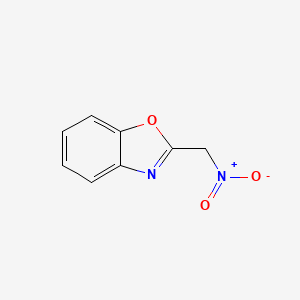

Benzoxazole, 2-(nitromethyl)-

Description

Significance of Benzoxazole (B165842) Scaffolds in Organic Chemistry Research

The benzoxazole framework is a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net Its planar structure and the presence of both nitrogen and oxygen heteroatoms provide a unique platform for molecular interactions, making it a privileged scaffold in drug discovery. nih.govresearchgate.net Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govnih.govjocpr.com This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of benzoxazole-containing compounds for biological screening. researchgate.netijpbs.comnih.gov

The versatility of the benzoxazole ring system allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. nih.govhilarispublisher.com This adaptability is crucial for developing new therapeutic agents and advanced materials. ontosight.ai The synthesis of benzoxazoles is a well-explored area of research, with numerous methods available, often utilizing 2-aminophenol (B121084) as a key precursor. nih.govresearchgate.net These synthetic strategies range from traditional condensation reactions to modern catalytic approaches, highlighting the enduring importance of this heterocyclic system. nih.govorganic-chemistry.org

The Nitromethyl Moiety in Heterocyclic Systems: A Research Perspective

The nitromethyl group (–CH₂NO₂) is a potent functional group that imparts unique reactivity to heterocyclic systems. Its strong electron-withdrawing character significantly impacts the electron density distribution within the molecule, influencing its chemical and physical properties. In the context of heterocyclic chemistry, the nitromethyl group can participate in a variety of chemical transformations.

The presence of the nitro group enhances the acidity of the adjacent methylene (B1212753) protons, making the nitromethyl group a useful synthon in carbon-carbon bond-forming reactions. This reactivity has been exploited in the synthesis of more complex molecular architectures. Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, providing a pathway to a diverse range of derivatives. The introduction of a nitromethyl group into a heterocyclic scaffold can also have a profound effect on the biological activity of the molecule. Nitro-containing heterocyclic compounds have shown promise in the development of new therapeutic agents. researchgate.net

Scope and Research Objectives for Benzoxazole, 2-(nitromethyl)-

The specific focus on 2-(nitromethyl)benzoxazole is driven by the desire to explore the synergistic effects of the benzoxazole scaffold and the nitromethyl functional group. Research in this area is multifaceted, encompassing synthetic methodology, reaction mechanism studies, and the exploration of potential applications.

Current research on 2-(nitromethyl)benzoxazole is concentrated on several key areas. A primary focus is the development of efficient and sustainable synthetic routes to this compound and its derivatives. This includes the optimization of existing methods and the exploration of novel catalytic systems. nih.govnih.gov Another significant area of investigation is the reactivity of the 2-(nitromethyl) group. Researchers are exploring its utility in various chemical transformations to generate a library of novel benzoxazole derivatives with diverse functionalities. The potential of 2-(nitromethyl)benzoxazole as a precursor for more complex heterocyclic systems is also an active field of study.

The study of 2-(nitromethyl)benzoxazole contributes significantly to the field of advanced synthetic chemistry. The unique reactivity of this compound provides a platform for the development of new synthetic methodologies. For instance, the electron-deficient nature of the benzoxazole ring in this compound facilitates nucleophilic aromatic substitution reactions at the 2-position. This allows for the introduction of a variety of nucleophiles, leading to the synthesis of a wide range of 2-substituted benzoxazoles. Furthermore, the reactions involving the nitromethyl group itself, such as Henry reactions and reductions, offer powerful tools for molecular construction.

The development of green and efficient synthetic methods for 2-(nitromethyl)benzoxazole and its derivatives is also a key objective. This includes the use of environmentally benign catalysts and solvent-free reaction conditions. nih.gov

Investigating the theoretical and mechanistic aspects of reactions involving 2-(nitromethyl)benzoxazole provides fundamental insights into its chemical behavior. Computational studies can be employed to understand the electronic structure of the molecule and to predict its reactivity. researchgate.net Mechanistic studies of its synthesis and subsequent transformations are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Understanding the reaction mechanisms can also shed light on the formation of any byproducts and can help in developing strategies to minimize their formation. For example, understanding the mechanism of the cyclization reaction to form the benzoxazole ring can lead to the development of more efficient catalysts and milder reaction conditions. nih.gov

Structure

3D Structure

Properties

CAS No. |

24998-80-9 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

2-(nitromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H6N2O3/c11-10(12)5-8-9-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |

InChI Key |

BZDWOFCRSSJURY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzoxazole, 2 Nitromethyl and Its Derivatives

General Strategies for 2-Substituted Benzoxazole (B165842) Synthesis

The primary and most traditional method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with a variety of carbonyl compounds. rsc.org This foundational approach has been adapted and refined over the years, leading to a diverse range of synthetic protocols. These methods often vary in their choice of substrates, catalysts, and reaction conditions. rsc.orgrsc.org

Cyclization Reactions of 2-Aminophenols with Carbonyl Precursors

The reaction between 2-aminophenols and carbonyl-containing molecules is a cornerstone of benzoxazole synthesis. nih.gov This strategy relies on the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzoxazole ring system.

The condensation of 2-aminophenols with aldehydes and carboxylic acids is a widely employed method for the synthesis of 2-substituted benzoxazoles. rsc.orgnih.gov For the specific synthesis of Benzoxazole, 2-(nitromethyl)-, a suitable aldehyde containing a nitromethyl group is required. Various catalytic systems have been developed to promote this transformation efficiently.

One approach involves the use of molecular iodine as an environmentally benign oxidant. In this method, a mixture of 2-aminophenol (B121084) and a nitromethyl-containing aldehyde is treated with molecular iodine and potassium carbonate in tetrahydrofuran (B95107) (THF) at room temperature. Another effective method utilizes silver oxide to mediate the oxidative cyclization of a pre-formed Schiff base, derived from 2-aminophenol and a nitromethyl aldehyde.

Copper catalysts have also proven effective. Heating a solution of 2-aminophenol and a nitromethyl-containing precursor in dimethylformamide (DMF) in the presence of copper powder facilitates the cyclization to form the benzoxazole core. Furthermore, Brønsted acidic ionic liquids have been used as catalysts, offering the advantage of solvent-free conditions at elevated temperatures.

A notable method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenol with chloroacetic acid, followed by nitration to introduce the nitromethyl group. This two-step process provides a reliable route to the target compound.

Table 1: Catalytic Systems for Condensation of 2-Aminophenols with Aldehydes

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Molecular Iodine/K₂CO₃ | THF | Room Temp. | 2-3 hours | - | |

| Silver Oxide | Dichloromethane | 25°C | 3 hours | - | |

| Copper Powder | DMF | 80°C | 2-3 hours | - | |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130°C | 5 hours | - | |

| Polyphosphoric acid (PPA) | PPA | 145-150°C | 3-6 hours | Good to Excellent | rsc.org |

| TiO₂–ZrO₂ | Acetonitrile (B52724) | 60°C | 15-25 min | 83-93% | rsc.org |

| Nickel(II) complexes | DMF | 80°C | 3-4 hours | 87-94% | rsc.orgnih.gov |

The cyclization of 2-aminophenols with β-diketones offers another versatile route to 2-substituted benzoxazoles. nih.govijpras.com This reaction is often catalyzed by a combination of a Brønsted acid and a copper salt. organic-chemistry.orgacs.org For instance, the reaction of 2-aminophenol with 2,4-pentanedione in the presence of p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI) in acetonitrile at elevated temperatures yields the corresponding benzoxazole. acs.org This method is tolerant of various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. organic-chemistry.orgacs.org The use of a montmorillonite (B579905) KSF clay catalyst has also been reported for the reaction between 1,3-diketones and 2-aminophenol, providing excellent yields. nih.gov

Table 2: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones

| 2-Aminophenol Substituent | β-Diketone | Catalyst | Solvent | Temperature | Yield | Reference |

| H | 2,4-Pentanediol | TsOH·H₂O, CuI | Acetonitrile | 80°C | - | acs.org |

| 5-Methyl | 2,4-Pentanediol | TsOH·H₂O, CuI | Toluene | 130°C | 64-89% | acs.org |

| 4-Nitro | 2,4-Pentanediol | TsOH·H₂O, CuI | Toluene | 130°C | 64-89% | acs.org |

| H | 1,3-Diketones | Montmorillonite KSF clay | CH₃CN | 90°C | 82-93% | nih.gov |

Functionalized orthoesters serve as valuable building blocks for the efficient synthesis of benzoxazoles. rsc.orgmdpi.com These reagents can react with 2-aminophenols to form the benzoxazole ring system, often under mild conditions. This methodology provides a direct route to 2-substituted benzoxazoles and has been highlighted as a significant synthetic strategy. rsc.org

Transition Metal-Catalyzed Approaches to Benzoxazole Formation

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, offering high efficiency and functional group tolerance. nitrkl.ac.insioc-journal.cn These methods often involve novel bond-forming strategies that deviate from the classical condensation pathways.

A novel and efficient method for benzoxazole synthesis involves the palladium-catalyzed cleavage of carbon-carbon triple bonds in the presence of o-aminophenol. rsc.orgrsc.org This reaction, typically catalyzed by palladium chloride in a solvent like chlorobenzene, proceeds under mild conditions and provides good to excellent yields of the corresponding benzoxazoles. rsc.org The process is operationally simple and tolerates air, making it an attractive approach from a green chemistry perspective. rsc.org The reaction involves the cleavage of a C≡C bond of an alkyne, with the fragments contributing to the formation of the benzoxazole ring. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Benzoxazoles via C-C Bond Cleavage

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| Palladium Chloride | o-Aminophenol, Diphenylacetylene | PhCl | Mild | Good to Excellent | rsc.orgrsc.org |

Copper-Catalyzed Cyclizations and O-Arylation

Copper-catalyzed intramolecular O-arylation represents a powerful and efficient method for the synthesis of 2-substituted benzoxazoles. This approach typically involves the cyclization of N-(2-halophenyl)benzamides. A wide range of 2-substituted benzoxazoles can be synthesized from N-(2-iodo/bromo-phenyl)benzamides and even the less reactive N-(2-chlorophenyl)benzamides. rsc.org The use of a copper catalyst, often in combination with a suitable ligand, facilitates the intramolecular C-O bond formation.

One notable system employs a combination of copper iodide (CuI) and 1,10-phenanthroline (B135089) as the ligand. organic-chemistry.org This catalytic system is effective for the cyclization of ortho-haloanilides. The reaction mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The reactivity of the ortho-haloanilides follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Researchers have also developed protocols that utilize water as a green solvent for the copper-catalyzed intramolecular O-arylation of o-halobenzanilides, offering an environmentally benign alternative. nih.gov Another approach involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, which proceeds through the formation of a β-iminoketone intermediate followed by intramolecular cyclization and elimination. rsc.org

Table 1: Examples of Copper-Catalyzed Benzoxazole Synthesis

| Starting Material | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(2-iodophenyl)benzamide | CuI / Methyl 2-methoxybenzoate | DMF | Not Specified | High | rsc.org |

| o-halobenzanilides | CuI / 1,10-phenanthroline | Not Specified | Not Specified | Good | organic-chemistry.org |

| o-halobenzanilides | Cu(OAc)₂ / DPPAP | Water | 110 | High | nih.gov |

| Alkynones and 2-aminophenols | Copper catalyst | Not Specified | Not Specified | Good | rsc.org |

Iron-Catalyzed Redox Condensations

Iron, being an abundant and non-toxic metal, has emerged as a desirable catalyst for the synthesis of benzoxazoles. Iron-catalyzed redox condensation reactions provide a straightforward route to these heterocyclic compounds. One such strategy involves the reaction of o-hydroxynitrobenzene with an alcohol, where an iron catalyst facilitates a hydrogen transfer process. nih.govacs.org This method allows for the synthesis of a wide range of 2-substituted benzoxazoles in good to excellent yields without the need for an external redox agent. nih.govacs.org

Another iron-catalyzed approach involves the reaction of o-nitrophenols with benzylic alcohols. acs.org This reaction proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all catalyzed by iron, without the need for external reducing agents or oxidants. acs.org A plausible mechanism suggests that the oxidation of the benzylic alcohol generates an aldehyde, which then condenses with the in situ-generated aminophenol. acs.org

In a different vein, an in situ generated Fe/S catalyst from FeCl₂·4H₂O and elemental sulfur has been shown to efficiently catalyze the 6e⁻ redox condensation of o-nitrophenols with acetophenones and methylquinolines, producing 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles, respectively. rsc.org

Table 2: Iron-Catalyzed Benzoxazole Synthesis

| Starting Materials | Catalyst System | Key Features | Yield | Reference |

| o-Hydroxynitrobenzene, Alcohol | Iron catalyst | Hydrogen transfer, no external redox agent | Good to Excellent | nih.govacs.org |

| o-Nitrophenols, Benzylic Alcohols | Iron catalyst | Cascade reaction, no external redox agent | Good to Excellent | acs.org |

| o-Nitrophenols, Acetophenones/Methylquinolines | Fe/S from FeCl₂·4H₂O and S₈ | 6e⁻ redox condensation | Reasonable | rsc.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Cyclizations

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. youtube.com In the context of benzoxazole synthesis, NHCs, generated in situ from imidazolium (B1220033) salts, can catalyze the one-pot aerobic oxidative synthesis of 2-substituted benzoxazoles. researchgate.net This method utilizes air as a green and readily available terminal oxidant. researchgate.net

The catalytic cycle of NHC-catalyzed reactions often involves the umpolung of reactivity, where the carbene adds to an aldehyde to form a Breslow intermediate. youtube.comnih.gov This key intermediate can then participate in various subsequent reactions. While the direct NHC-catalyzed synthesis of 2-(nitromethyl)benzoxazole is not explicitly detailed, the versatility of NHC catalysis suggests its potential for accessing diverse benzoxazole derivatives. researchgate.netnih.gov

Metal-Free and Organocatalytic Cyclization Strategies

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches to benzoxazole synthesis have been developed. A direct base-mediated intramolecular cyclization of o-haloanilides can be achieved without a transition-metal catalyst. nih.gov This reaction proceeds in the presence of a base like potassium carbonate in a polar aprotic solvent at elevated temperatures, likely through a benzyne (B1209423) intermediate. nih.gov

Elemental sulfur has been utilized as an oxidant in the synthesis of 2-alkylbenzoxazoles from o-aminophenols and ketones. organic-chemistry.org Furthermore, the direct oxidative cyclization of catechols and primary amines, using systems like DDQ/EA or O₂/water, provides an extremely simple and green route to benzoxazoles. researchgate.net

Oxidative Cyclization Pathways

Oxidative cyclization is a common and effective strategy for constructing the benzoxazole ring. These reactions often involve the in situ generation of a reactive intermediate that subsequently cyclizes. For instance, the oxidative cyclization of phenolic Schiff bases, formed from the condensation of 2-aminophenols and aldehydes, is a well-established method. nih.gov

Elemental sulfur can also promote the oxidative cyclization of 2-aminophenols or 2-iodoanilines with alkenes to furnish a variety of benzoxazoles. organic-chemistry.org Another approach involves the oxidative rearranging coupling between o-aminophenols and ketones, again using elemental sulfur as the oxidant. organic-chemistry.org These methods highlight the utility of oxidative transformations in forging the heterocyclic ring system. A plausible pathway for benzoxazole formation can involve the initial formation of an intermediate which then undergoes oxidation and cyclization. researchgate.net

Amide Transformation as Starting Material

Amides, being readily available and versatile, have gained attention as starting materials for the synthesis of heterocyclic compounds. mdpi.com A method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols has been developed using triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. mdpi.comnih.gov This cascade reaction involves the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and subsequent elimination. mdpi.comnih.gov This strategy offers a versatile route to a wide range of functionalized benzoxazole derivatives. mdpi.comnih.gov

Targeted Synthesis of 2-(Nitromethyl)benzoxazole

While the above sections outline general strategies for benzoxazole synthesis, the targeted synthesis of "Benzoxazole, 2-(nitromethyl)-" requires specific precursors and reaction conditions. One potential route could involve the condensation of 2-aminophenol with a suitable C2-building block already containing the nitromethyl group or a precursor to it.

A plausible synthetic approach could involve the reaction of 2-aminophenol with nitroacetic acid or its derivatives. However, the direct condensation might be challenging. A more viable strategy could be the cyclization of 2-aminophenol with a reagent like ethyl nitroacetate (B1208598) under appropriate dehydrating conditions.

Another potential method involves the synthesis of 2-benzyl benzoxazoles from substituted styrenes and 2-nitrophenols, promoted by elemental sulfur and DABCO. rsc.org While this method directly yields a benzyl (B1604629) group at the 2-position, modifications to the starting materials or subsequent functionalization could potentially lead to the desired nitromethyl substituent.

The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been achieved via a cyclocondensation reaction of Schiff bases with sodium cyanide. mdpi.com Adapting this methodology by using a Schiff base derived from an aldehyde containing a nitromethyl precursor could be a feasible route.

It is important to note that while many methods exist for the synthesis of 2-substituted benzoxazoles, the direct and efficient synthesis of 2-(nitromethyl)benzoxazole is a specific challenge that may require tailored synthetic strategies.

Introduction of the Nitromethyl Group via Double Vinylic Substitution Reactions

The introduction of a nitromethyl group onto a benzoxazole core can be a challenging synthetic step. While direct nitration of a methyl-substituted benzoxazole might seem plausible, it often leads to a mixture of products or requires harsh conditions. A more controlled and versatile approach involves the use of precursors that already contain the nitro group.

One such advanced method is through double vylic substitution reactions. This strategy typically involves a di-halo-substituted alkene as the starting material. The reaction proceeds in a stepwise manner where one halogen is first substituted by a nucleophile, such as the anion of a phenol, to form a vinyl ether intermediate. The second halogen is then displaced by a nitro-containing nucleophile, such as the nitromethanide anion, to introduce the nitromethyl group. This method offers good control over the final structure of the molecule.

Utility of Nitroalkenes and Nitroalkanes as Precursors in Benzoxazole Synthesis

Nitroalkenes and nitroalkanes are valuable and versatile precursors in the synthesis of a wide array of heterocyclic compounds, including benzoxazoles. rsc.org Their utility stems from the electron-withdrawing nature of the nitro group, which activates the molecule for various transformations.

Nitroalkenes, particularly β-nitrostyrenes, are widely employed as dienophiles in Diels-Alder reactions. researchgate.net However, their reactivity can be tailored. For instance, the introduction of an alkyl or aryl group can alter their reactivity profile, making them suitable for different types of cycloaddition reactions. researchgate.net The high reactivity of nitroalkenes and their ability to coordinate with both metal and organocatalysts make them efficient substrates in synthetic organic chemistry. rsc.org Furthermore, the nitro group itself can be readily transformed into other functional groups, expanding the synthetic possibilities. rsc.org

A notable one-pot cascade transformation utilizes nitroalkanes for the direct ortho-C-H functionalization of phenols. researchgate.net This metal-free and oxidant-free method, activated by polyphosphoric acid (PPA), is followed by a Beckman rearrangement and intramolecular cyclocondensation to directly yield benzoxazoles from readily available phenols. researchgate.net For example, the reaction of p-cresol (B1678582) with various nitroalkanes at elevated temperatures produces the corresponding benzoxazoles in good yields. researchgate.net This process is believed to proceed through an oxime intermediate. researchgate.net

Mechanistic Considerations in Nitromethyl Group Installation

The mechanism of nitromethyl group installation onto the benzoxazole precursor often involves a series of well-understood organic reaction steps. In the case of using nitroalkanes and phenols, the reaction is thought to be initiated by the electrophilic attack of a PPA-activated nitroalkane at the ortho-position of the phenol. researchgate.net This is followed by a cascade of reactions, including a Beckman rearrangement and subsequent intramolecular cyclocondensation, to form the final benzoxazole ring system. researchgate.net The reaction's progression can be controlled by temperature; at lower temperatures, intermediate oximes can be isolated. researchgate.net

When utilizing 3-nitrotyrosine (B3424624) as a scaffold in solid-phase synthesis, the process involves the reduction of the nitro group to an amine using a reducing agent like SnCl₂. nih.gov This is followed by a dehydrative cyclization of the resulting amino ester to form the benzoxazole ring. nih.gov

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for benzoxazoles. sioc-journal.cn These "green" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Solvent-Free Methods and Ball-Milling Techniques

Solvent-free reactions represent a cornerstone of green chemistry, as they eliminate the primary source of waste in many organic syntheses. rsc.org A variety of solvent-free methods for benzoxazole synthesis have been developed, often employing catalysts that are efficient and reusable. nih.govresearchgate.net For instance, a Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions at elevated temperatures, affording high yields of benzoxazoles. nih.govacs.org Another approach utilizes silica-supported sodium hydrogen sulphate as a catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics, also under solvent-free conditions. researchgate.net

Ball-milling is a mechanochemical technique that has emerged as a powerful tool for solvent-free synthesis. rsc.org This method involves the grinding of solid reactants together in a mill, often with a catalyst, to induce a chemical reaction. rsc.orgrsc.orgelsevierpure.com A convenient solvent-free synthesis of benzoxazole derivatives has been achieved using recyclable ZnO nanoparticles as a catalyst in a ball-milling process. rsc.orgrsc.orgelsevierpure.com This technique is not only environmentally friendly but also highly efficient, even on a multi-gram scale, and allows for easy product isolation. rsc.orgelsevierpure.com Another grinding method employs a simple mortar and pestle, using potassium-ferrocyanide as a catalyst for the reaction of 2-aminophenol and aromatic aldehydes at room temperature, achieving high yields in very short reaction times. rsc.orgtandfonline.com

Aqueous Medium Reactions and Polyethylene Glycol (PEG) Solvents

The use of water as a reaction medium is a highly desirable green chemistry approach. A simple and efficient method for the synthesis of benzoxazoles involves the reaction of o-amino(thio)phenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.orgchemicalbook.com

Polyethylene glycol (PEG) has gained attention as a recyclable and non-toxic solvent system for organic synthesis. researchgate.netresearchgate.netias.ac.in It is a water-soluble, nonionic polymer that is thermally stable. ias.ac.in An improved, environmentally benign procedure for the synthesis of benzoxazole derivatives utilizes PEG 400 as the solvent at a slightly elevated temperature. researchgate.net This method offers mild reaction conditions, easy work-up, and good to excellent yields. researchgate.net The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in PEG has also been shown to be effective for the synthesis of benzimidazole (B57391) derivatives, a related class of heterocycles, suggesting its potential applicability to benzoxazole synthesis. researchgate.netias.ac.in

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique in modern organic chemistry due to its ability to significantly reduce reaction times and often improve yields. tandfonline.comresearchgate.netbenthamdirect.com This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture. tandfonline.com

Various two-substituted benzoxazoles have been prepared through the microwave-assisted reaction of 2-aminophenol with aromatic aldehydes in the presence of a catalyst. tandfonline.comresearchgate.net This approach is characterized by high yields, very short reaction times (often on the order of minutes), and straightforward work-up procedures. tandfonline.com The choice of solvent is an important consideration in microwave-assisted synthesis, with polar and ionic species interacting more efficiently with microwaves. tandfonline.com Deep eutectic solvents (DESs) have also been employed as catalysts under solvent-free microwave irradiation, offering an environmentally benign route to benzoxazoles. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Benzoxazole, 2 Nitromethyl

Reactivity Profile of the Nitromethyl Group

The nitromethyl unit is the primary center for a variety of chemical transformations, attributable to the electronic effects of the nitro group.

The nitromethyl group imparts a dual reactivity profile to the molecule. The carbon atom of the nitromethyl group is electrophilic due to the powerful electron-withdrawing effect of the attached nitro group (-NO₂). This effect makes the methylene (B1212753) group susceptible to attack by nucleophiles.

Conversely, and more commonly, the nitromethyl group serves as a source of a potent carbon nucleophile. The protons on the α-carbon (the carbon adjacent to the nitro group) are significantly acidic, with pKa values for simple nitroalkanes being around 10 in aqueous solution. This acidity allows for easy deprotonation by a base to form a resonance-stabilized nitronate anion. This nitronate is a strong nucleophile, with the negative charge shared between the α-carbon and the oxygen atoms of the nitro group. The nucleophilic attack typically occurs through the carbon atom, enabling the formation of new carbon-carbon bonds.

The nitro group is readily susceptible to reduction. A common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., using Pd/C or Pt/C) or transfer hydrogenation. researchgate.net This reaction converts 2-(nitromethyl)benzoxazole into 2-(aminomethyl)benzoxazole, a versatile building block for synthesizing more complex molecules. The process involves the transfer of hydrogen to the nitro group, which is reduced first to a nitroso group, then to a hydroxylamino group, and finally to the amine.

Furthermore, the nitro group in related nitroaryl benzoxazole (B165842) compounds has been shown to be a substrate for nitroreductase enzymes. nih.gov These enzymes, found in various microorganisms, catalyze the reduction of the nitro group, a process that can lead to the generation of fluorescent products, which is useful for bacterial detection. nih.gov

While less common, the oxidation of the nitromethyl group can also be performed, potentially leading to the formation of α-nitro ketones or other oxidized species, depending on the reaction conditions.

The acidity of the α-protons of the nitromethyl group is fundamental to its participation in classic carbon-carbon bond-forming reactions.

The Henry Reaction (or nitroaldol reaction) involves the base-catalyzed addition of the nitronate anion of 2-(nitromethyl)benzoxazole to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of 2-(nitromethyl)benzoxazole to form the nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.orgyoutube.com Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol. This reaction is a powerful method for creating complex molecules, as the resulting products can be further transformed. wikipedia.org

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 2-(Nitromethyl)benzoxazole + Aldehyde/Ketone | Base (e.g., alkoxide, amine) | β-Nitro Alcohol |

In a similar vein, the nitronate anion can act as a nucleophile in a Michael-type addition . This reaction involves the conjugate (1,4-) addition of the nitronate to an α,β-unsaturated carbonyl compound or other Michael acceptor. acs.org This provides a route to γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

While nitronates are predominantly used as nucleophiles, they can also exhibit α-electrophilic reactivity under specific conditions. After formation, the nitronate can be trapped by certain electrophiles on the oxygen atom to form nitronate esters or silyl (B83357) nitronates. These intermediates can then react with nucleophiles at the α-carbon. This umpolung (reactivity inversion) strategy allows the α-carbon, which is typically nucleophilic in its nitronate form, to act as an electrophile.

Reactivity of the Benzoxazole Heterocycle

The benzoxazole ring system also possesses distinct reactivity, primarily centered on the benzene (B151609) portion of the heterocycle.

The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the fused oxazole (B20620) ring and the 2-(nitromethyl) substituent. The benzoxazole moiety itself is generally considered electron-withdrawing and deactivating towards electrophilic attack. The 2-(nitromethyl) group further enhances this deactivation due to the strong inductive effect of the nitro group.

In electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile is directed to specific positions on the benzene ring. Substituents that are deactivating, like the nitro group, typically direct incoming electrophiles to the meta position relative to themselves. libretexts.orgchemguide.co.uk However, in the context of the entire benzoxazole system, the substitution pattern is more complex. The heteroatom in the oxazole ring can influence the regioselectivity. For substituted benzenes, electrophilic attack is generally disfavored at the ortho and para positions by deactivating groups. libretexts.org In the case of 2-(nitromethyl)benzoxazole, electrophilic attack would be expected to occur at the C4 and C6 positions of the benzoxazole ring, avoiding the positions most deactivated by the electron-withdrawing substituent and influenced by the heteroatoms.

Nucleophilic aromatic substitution (SNAr) is also a possible reaction pathway, particularly if the benzene ring is further substituted with strongly electron-withdrawing groups. In such cases, a potent nucleophile can displace a leaving group (like a halogen) from the aromatic ring. researchgate.net

Reactivity at the C-2 Position of the Oxazole Ring

The C-2 position of the benzoxazole ring in 2-(nitromethyl)benzoxazole is notably electrophilic. This characteristic is due to the electron-withdrawing nature of the fused benzene ring and the oxazole's oxygen and nitrogen heteroatoms. This inherent electrophilicity makes the C-2 carbon a prime target for nucleophilic attack, leading to substitution reactions where the nitromethyl group can be displaced.

Research has demonstrated that the electron-deficient benzoxazole ring facilitates nucleophilic displacement at this position. The outcomes of these reactions are highly dependent on the nucleophile and reaction conditions employed.

Key Nucleophilic Substitution Reactions at C-2:

Amination: When 2-(nitromethyl)benzoxazole is treated with primary amines, such as aniline, in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C), it undergoes a substitution reaction. The amino group displaces the nitromethyl moiety to yield N-aryl-2-(nitromethyl)-benzoxazol-2-amines.

Thiolation: The nitromethyl group can also be substituted by a sulfur nucleophile. Reaction with sodium hydrosulfide (B80085) (NaSH) in an alcoholic solvent results in the formation of 2-(mercaptomethyl)-benzoxazole. This transformation is significant as it provides a pathway to sulfur-containing benzoxazole derivatives, which are precursors for various pharmaceutically relevant compounds.

Table 1: Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Amine | Aniline | DMF | 80°C | N-phenyl-2-(nitromethyl)-benzoxazol-2-amine | 63–75% |

| Thiol | NaSH | Ethanol (B145695) | Reflux | 2-(mercaptomethyl)-benzoxazole | 58% |

Dearomatizing Annulation Reactions

Dearomatizing annulation reactions represent a sophisticated strategy in organic synthesis to build complex, three-dimensional polycyclic structures from flat, aromatic precursors. In these reactions, the aromaticity of a ring system is temporarily or permanently lost to facilitate the formation of a new fused ring.

While specific examples involving Benzoxazole, 2-(nitromethyl)- as the substrate are not extensively documented, the reactivity of structurally similar compounds like 2-nitrobenzofurans and 2-nitrobenzothiophenes provides significant insight into its potential. researchgate.net These related heterocycles readily participate in dearomative [3+2] cycloaddition reactions. researchgate.net In such transformations, the nitro-substituted ring acts as a 1,3-dipolarophile or a related synthon, reacting with various 1,3-dipoles. This reaction pathway leads to the construction of novel, fused heterocyclic systems where the original aromaticity of the benzofuran (B130515) or benzothiophene (B83047) is disrupted. researchgate.net

For instance, the reaction of 2-nitrobenzofurans with azomethine ylides, catalyzed by dinuclear zinc complexes, results in the formation of complex benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. researchgate.net This suggests a plausible, albeit yet to be reported, reactivity pattern for 2-(nitromethyl)benzoxazole, where the electron-withdrawing nitromethyl group could activate the benzoxazole core toward similar dearomatizing annulation pathways, offering a route to novel polycyclic scaffolds.

Multi-component and Cascade Reactions Involving Benzoxazole, 2-(nitromethyl)-

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. These methods are foundational in modern medicinal and materials chemistry.

Cascade reactions have been successfully developed for the synthesis of 2-substituted benzoxazoles. nih.gov For example, a method involving the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640), proceeds through a cascade of amide activation, nucleophilic addition, intramolecular cyclization, and elimination to furnish a wide array of benzoxazole derivatives. nih.gov Similarly, MCRs are known to produce highly complex systems containing heterocyclic cores. rsc.org

However, the specific use of Benzoxazole, 2-(nitromethyl)- as a primary building block within such complex reaction sequences is not widely reported in the surveyed scientific literature. While the functional handles of the molecule—the electrophilic C-2 position and the reactive nitromethyl group—suggest potential for its inclusion in novel MCR or cascade designs, dedicated studies to explore this capability are not yet prevalent.

Functional Group Interconversions of the Nitromethyl Moiety within the Benzoxazole Scaffold

The nitromethyl group attached to the benzoxazole scaffold is not merely a passive substituent; it is a versatile functional group that can be readily transformed into other valuable moieties. These interconversions allow for the chemical diversification of the benzoxazole core, providing access to a range of derivatives with different electronic and steric properties. The selective reduction of the nitro group is a key transformation.

Key Reductive Transformations:

Reduction to an Amino Group: The most common transformation is the reduction of the nitromethyl group to an aminomethyl group. This is efficiently achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere (1 atm) cleanly reduces the nitro function to an amine, yielding 2-(aminomethyl)-benzoxazole in high yield. Careful control of the hydrogen pressure is crucial to prevent over-reduction of the benzoxazole ring system.

Reduction to a Hydroxylamino Group: A more partial reduction can be achieved using a metal-acid system. Treatment of 2-(nitromethyl)benzoxazole with zinc powder in acetic acid leads to the formation of 2-(hydroxylamino-methyl)-benzoxazole. This intermediate is a valuable precursor for synthesizing other derivatives, such as hydrazine-containing compounds.

Table 2: Functional Group Interconversions of the Nitromethyl Moiety

| Transformation | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| Reduction to Amine | H₂, Pd/C (1 atm) | Ethanol | 2-(aminomethyl)-benzoxazole | 87% |

| Reduction to Hydroxylamine (B1172632) | Zinc, Acetic Acid | N/A | 2-(hydroxylamino-methyl)-benzoxazole | 72% |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum of Benzoxazole (B165842), 2-(nitromethyl)- would be expected to show distinct signals corresponding to the aromatic protons on the benzoxazole ring and the protons of the nitromethyl group. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (approximately δ 7.3–7.8 ppm), with their specific chemical shifts and coupling constants dictated by their positions on the benzene (B151609) ring. The methylene (B1212753) protons (–CH₂–) of the nitromethyl group would be expected to appear as a singlet further upfield, significantly deshielded by the adjacent nitro group.

In the ¹³C NMR spectrum, distinct signals would be anticipated for each unique carbon atom. The carbons of the benzene portion of the benzoxazole ring would resonate in the aromatic region (around δ 110–151 ppm). The C=N carbon atom of the oxazole (B20620) ring would be found further downfield (typically δ 150-165 ppm), while the carbon of the nitromethyl group (–CH₂NO₂) would also be clearly identifiable.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.3 - 7.8 (m) | 110 - 142 |

| Aromatic C-O | N/A | ~150.5 |

| Aromatic C-N | N/A | ~141.5 |

| C=N (Oxazole) | N/A | ~163.0 |

| -CH₂NO₂ | Singlet, downfield | ~75.0 |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignments

While Benzoxazole, 2-(nitromethyl)- does not possess a chiral center, advanced NMR techniques such as NOE (Nuclear Overhauser Effect) spectroscopy would be invaluable for confirming through-space proximities between the nitromethyl protons and the protons on the benzoxazole ring, further solidifying the structural assignment. 2D NMR experiments like HSQC and HMBC would be used to correlate proton and carbon signals unambiguously.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Correlation of Vibrational Modes with Molecular Structure

The FT-IR spectrum of Benzoxazole, 2-(nitromethyl)- is expected to show characteristic absorption bands. Key vibrations would include the asymmetric and symmetric stretching of the nitro group (NO₂), typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C=N stretching of the oxazole ring would appear around 1615 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The characteristic C-O-C stretching of the benzoxazole system would also be identifiable. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar parts of the molecule.

Interactive Data Table: Expected FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Oxazole (C=N) | Stretch | ~1615 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Benzoxazole (C-O-C) | Asymmetric Stretch | ~1245 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Note: These are expected ranges and the actual peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. For Benzoxazole, 2-(nitromethyl)-, with a molecular formula of C₈H₆N₂O₃, the expected exact mass would be approximately 178.0378 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or the entire nitromethyl side chain.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of Benzoxazole, 2-(nitromethyl)- be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. It would confirm the planarity of the benzoxazole ring system and reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state structure. To date, no published crystal structure for this specific compound is available in open-access crystallographic databases.

Elucidation of Molecular Geometry and Conformation

The molecular structure of Benzoxazole, 2-(nitromethyl)- consists of a planar benzoxazole ring system linked to a nitromethyl group at the 2-position. The benzoxazole moiety, a bicyclic heteroaromatic system, is inherently planar due to the sp² hybridization of its constituent atoms. The planarity of this core structure is a critical feature, influencing its electronic properties and interactions with other molecules.

In related, structurally characterized benzoxazole derivatives, the bond lengths and angles within the benzoxazole ring are consistent with its aromatic character. For instance, in methyl 1,3-benzoxazole-2-carboxylate, the molecule is reported to be almost planar. nih.gov This planarity allows for efficient π-electron delocalization across the fused ring system. The nitromethyl substituent introduces a degree of conformational flexibility around the C-C single bond connecting it to the benzoxazole ring. The spatial orientation of the nitro group relative to the benzoxazole plane will be a key conformational feature, likely influenced by steric and electronic factors to minimize repulsion and maximize stabilizing interactions.

Hydrogen Bonding Networks and π-Stacking Interactions

Hydrogen bonds are highly directional interactions that can lead to the formation of well-defined supramolecular assemblies. In the case of Benzoxazole, 2-(nitromethyl)- , the nitrogen atom of the oxazole ring and the oxygen atoms of the nitro group are expected to be the primary hydrogen bond acceptors. Weak C–H···N and C–H···O hydrogen bonds are commonly observed in the crystal structures of related benzoxazole derivatives, forming networks that link adjacent molecules. nih.gov For example, in methyl 1,3-benzoxazole-2-carboxylate, C–H···N and C–H···O hydrogen bonds are key features of the crystal packing. nih.gov

π-stacking interactions are another critical component of the supramolecular architecture of aromatic compounds. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the solid state, benzoxazole rings of neighboring molecules are likely to arrange in a parallel or offset fashion to maximize these stabilizing interactions. The presence of the electron-withdrawing nitro group can influence the nature of these π-stacking interactions by modulating the electron density of the benzoxazole ring system. The interplay between hydrogen bonding and π-stacking is expected to create a robust and intricate three-dimensional network, defining the crystal's physical properties.

Computational and Theoretical Chemistry Studies of Benzoxazole, 2 Nitromethyl

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. Such studies on various substituted benzoxazoles have been performed, yielding valuable data on their structure and reactivity. researchgate.nettandfonline.comerciyes.edu.tr

Geometry Optimization and Energetic Analysis

For a given molecule, geometry optimization seeks to find the arrangement of atoms that corresponds to the lowest energy state. This is a standard procedure in computational studies and has been successfully applied to numerous benzoxazole (B165842) compounds to determine their most stable conformations. researchgate.net Energetic analysis provides the total energy of the optimized structure, which is fundamental for comparing the stability of different isomers or conformers. While methods and basis sets (e.g., B3LYP/6-311++G(d,p)) are well-established for this purpose, specific data for Benzoxazole, 2-(nitromethyl)- is unavailable. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity. FMO analysis for various benzoxazoles has helped in understanding their potential for charge transfer interactions, which is crucial for applications in materials science and medicinal chemistry. researchgate.net For instance, studies on other derivatives have quantified these energy gaps, but no such values have been published for Benzoxazole, 2-(nitromethyl)-.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for identifying the electron-rich and electron-poor regions of a molecule. These maps illustrate the electrostatic potential on the electron density surface, with different colors indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.netrsc.org Red areas typically signify negative potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). This analysis is instrumental in predicting reaction mechanisms and intermolecular interactions. Although a standard output of computational chemistry packages, MEP maps for Benzoxazole, 2-(nitromethyl)- are absent from the literature.

Noncovalent Interactions: Computational Analysis

Noncovalent interactions are vital in determining the supramolecular chemistry, crystal packing, and biological recognition processes of molecules. Computational methods are essential for quantifying the nature and strength of these weak interactions.

Hydrogen Bonding (C-H...O, C-H...N)

Weak hydrogen bonds, such as those involving C-H as a donor and oxygen or nitrogen atoms as acceptors, play a significant role in the structural stabilization of many organic compounds. Computational analyses can confirm the presence of these bonds and calculate their geometric parameters and interaction energies. Studies on other benzoxazole derivatives have identified intricate networks of such interactions. However, a specific analysis of C-H...O or C-H...N hydrogen bonds within the crystal structure or molecular dimers of Benzoxazole, 2-(nitromethyl)- has not been reported.

Reaction Mechanism Predictions and Transition State Analysis

The prediction of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction. This allows for the identification of the most likely pathways from reactants to products, including the characterization of high-energy transition states that control the reaction rate.

Theoretical studies on related benzoxazole derivatives often employ Density Functional Theory (DFT) to model reaction pathways. researchgate.netresearchgate.net For instance, the synthesis of 2-substituted benzoxazoles can proceed through a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination steps. nih.gov A plausible mechanism for the formation of a generic 2-substituted benzoxazole involves the initial reaction to form an imine intermediate, which then undergoes cyclization and subsequent oxidation or dehydration to yield the final benzoxazole ring. nih.gov

A detailed computational analysis for Benzoxazole, 2-(nitromethyl)- would involve:

Modeling Reactant and Product Structures: Optimization of the geometries of the starting materials and final products.

Locating Transition States: Searching for the saddle points on the potential energy surface that connect reactants and products. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the desired reactants and products.

Without specific studies on Benzoxazole, 2-(nitromethyl)-, a detailed table of transition state energies and geometries cannot be provided.

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and selectivity towards other chemical species. These insights are typically derived from analyses of the molecular orbitals and the distribution of electron density.

For benzoxazole derivatives, Density Functional Theory (DFT) is a commonly used method to investigate their electronic structure and reactivity. researchgate.netresearchgate.netdergipark.org.tr Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. In reactions with electrophiles, the HOMO is the primary site of interaction.

The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. In reactions with nucleophiles, the LUMO is the primary site of attack.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red areas on an MEP map indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). This allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions within the molecule, which contribute to its stability. It can quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. researchgate.netresearchgate.net

While detailed quantum chemical data for Benzoxazole, 2-(nitromethyl)- is not available in the searched literature, studies on similar structures like 2-phenylbenzoxazole (B188899) and other derivatives provide a framework for what would be expected. researchgate.netresearchgate.net The electron-withdrawing nature of the nitromethyl group at the 2-position would significantly influence the electronic properties of the benzoxazole system, likely lowering the energy of the LUMO and making the C2 carbon more electrophilic.

Derivatization and Structure Reactivity Relationships Within the Benzoxazole, 2 Nitromethyl Scaffold

Modification of the Nitromethyl Group

The nitromethyl group at the C-2 position of the benzoxazole (B165842) ring is a versatile functional handle. Its acidic α-protons and the electron-withdrawing nature of the nitro group enable a wide array of chemical transformations, including oxidation, reduction, condensation, and coupling reactions.

The oxidation state of the nitromethyl group can be readily altered to yield different functionalities.

Reduction Reactions: The nitro group is susceptible to reduction under various conditions, leading to valuable amine or hydroxylamine (B1172632) derivatives.

Catalytic Hydrogenation: Selective reduction of the nitromethyl group can be achieved through catalytic hydrogenation. For instance, using a Palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere (1 atm) effectively reduces 2-(nitromethyl)benzoxazole to 2-(aminomethyl)benzoxazole in high yields (e.g., 87%). Careful control of hydrogen pressure is essential to prevent over-reduction.

Chemical Reduction: Treatment with reducing agents like zinc powder in acetic acid can yield the corresponding 2-(hydroxylaminomethyl)benzoxazole. This intermediate is a key precursor for synthesizing further derivatives, such as hydrazine (B178648) compounds.

Oxidation Reactions: The nitromethyl group can be converted into a carbonyl group through oxidative processes like the Nef reaction. This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield the corresponding aldehyde or ketone. wikipedia.orgorganicreactions.orgalfa-chemistry.comchemeurope.comambeed.com For 2-(nitromethyl)benzoxazole, the Nef reaction would convert the nitromethyl group into a formyl group, yielding 2-formylbenzoxazole. This transformation is significant as it provides access to aldehydes, which are versatile intermediates for a variety of subsequent chemical modifications. wikipedia.org

| Transformation | Reagents/Conditions | Product |

| Reduction | Pd/C, H₂, Ethanol | 2-(Aminomethyl)benzoxazole |

| Reduction | Zinc, Acetic Acid | 2-(Hydroxylaminomethyl)benzoxazole |

| Oxidation (Nef Reaction) | 1. Base; 2. Acid Hydrolysis | 2-Formylbenzoxazole |

The acidic nature of the protons on the carbon adjacent to the nitro group makes 2-(nitromethyl)benzoxazole an excellent nucleophile in various condensation and coupling reactions.

Condensation Reactions:

Henry (Nitroaldol) Reaction: As a classic carbon-carbon bond-forming reaction, the Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. alfa-chemistry.com 2-(Nitromethyl)benzoxazole can react with various carbonyl compounds to form β-nitro alcohols. beilstein-journals.orgresearchgate.netmdpi.comresearchgate.netmdpi.com The resulting products are valuable intermediates that can be further transformed, for example, by reduction of the nitro group to an amino group, creating β-amino alcohols.

Mannich (Aza-Henry) Reaction: This reaction involves the nucleophilic addition of the nitronate anion of 2-(nitromethyl)benzoxazole to an imine. wikipedia.orgnih.gov This process yields β-nitroamines, which are important precursors for the synthesis of 1,2-diamines and other biologically relevant molecules. wikipedia.orgnih.gov

Michael Addition: The nitronate of 2-(nitromethyl)benzoxazole can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. researchgate.netmdpi.com This reaction is a powerful tool for constructing more complex carbon skeletons.

Coupling Reactions: While many coupling reactions focus on functionalizing the benzoxazole ring itself, the active methylene (B1212753) of the nitromethyl group can also participate in certain coupling processes. Furthermore, palladium-catalyzed reactions have been developed for the direct C-H activation and arylation of the benzoxazole C2-position, which, while not directly involving the nitromethyl group, represents a key strategy for diversifying the scaffold before or after nitromethylation. researchgate.netrsc.orgbath.ac.ukrsc.org

| Reaction Type | Electrophile | Product Class |

| Henry Reaction | Aldehyde/Ketone | β-Nitro alcohol |

| Mannich Reaction | Imine | β-Nitroamine |

| Michael Addition | α,β-Unsaturated Carbonyl | γ-Nitro carbonyl compound |

Substituent Effects on the Benzoxazole Ring System

The reactivity of the 2-(nitromethyl)benzoxazole scaffold is significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring. These substituents can exert both electronic and steric effects, thereby modulating the reaction pathways and selectivity.

The electronic properties of substituents on the benzene ring play a critical role in the reactivity of the entire molecule, including the nitromethyl group.

Electronic Effects: The acidity of the α-protons of the nitromethyl group is a key determinant of its reactivity in base-catalyzed reactions. The pKa of these protons is influenced by substituents on the benzoxazole ring. researchgate.netlibretexts.orgyoutube.comnih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups on the benzene ring increase the acidity of the nitromethyl protons. By withdrawing electron density from the ring system, they stabilize the resulting nitronate anion, thus lowering the pKa and facilitating its formation. libretexts.orgyoutube.com This enhanced acidity can lead to faster rates in reactions like the Henry and Mannich reactions.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups have the opposite effect. They donate electron density to the ring, destabilizing the negative charge of the nitronate anion and increasing the pKa. youtube.com This can lead to slower reaction rates under basic conditions.

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to both the nitromethyl group and the benzoxazole ring. For example, a bulky substituent at the C-7 position could impede reactions at the C-2 position.

Substituents on the benzoxazole ring can direct the outcome and selectivity of chemical reactions.

Reaction Pathways: The electronic nature of substituents can determine the preferred reaction pathway. For example, in the Henry reaction, aldehydes bearing electron-withdrawing groups often lead to higher yields of the desired β-nitro alcohol product. mdpi.comresearchgate.net Conversely, electron-donating groups on the aldehyde partner can sometimes favor dehydration of the initial adduct to form a nitroalkene. mdpi.com A similar influence can be expected from substituents on the benzoxazole ring of 2-(nitromethyl)benzoxazole.

Selectivity: In the synthesis of the benzoxazole ring itself, substituent positioning has been shown to be crucial. For instance, studies on the synthesis of benzoxazole-2-carboxylate derivatives indicated that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increased the yield of the cyclization product. This highlights how substituent placement can influence the efficiency of forming the core scaffold, which is a prerequisite for creating diverse analogues.

Strategies for Diversity-Oriented Synthesis of Benzoxazole, 2-(nitromethyl)- Analogues

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common scaffold. The 2-(nitromethyl)benzoxazole core is an excellent starting point for DOS due to the multiple reaction handles it possesses.

A typical DOS strategy for this scaffold would involve a two-pronged approach:

Scaffold Elaboration: Creation of a library of substituted 2-(nitromethyl)benzoxazoles by employing a range of substituted 2-aminophenols in the initial cyclization reaction. rsc.orgnih.govmdpi.com Combinatorial chemistry approaches, potentially using solid-phase synthesis, can be used to efficiently generate a wide array of benzoxazole cores with different electronic and steric properties. acs.org

Appendage Modification: Taking the library of substituted 2-(nitromethyl)benzoxazoles and subjecting them to a variety of reactions targeting the nitromethyl group. This could involve:

A matrix of condensation reactions (Henry, Mannich) with a diverse set of aldehydes, ketones, and imines. beilstein-journals.orgwikipedia.org

Reduction of the nitro group to an amine, followed by acylation or alkylation to introduce further diversity.

Oxidation via the Nef reaction to generate aldehydes, which can then undergo a host of subsequent transformations (e.g., Wittig reaction, reductive amination). wikipedia.org

By combining these strategies, a large and diverse library of 2-(nitromethyl)benzoxazole analogues can be systematically synthesized, enabling comprehensive exploration of their potential in fields such as medicinal chemistry and materials science. rsc.orgnih.gov

Stereochemical Control in Synthesis of Chiral Derivatives

The introduction of chirality into the 2-(nitromethyl)benzoxazole scaffold is a critical step in the development of new chemical entities with specific biological activities. The primary focus for achieving stereochemical control in the synthesis of chiral derivatives of this scaffold lies in the enantioselective carbon-carbon bond formation between a 2-formylbenzoxazole precursor and nitromethane (B149229), a classic transformation known as the Henry or nitroaldol reaction. This section delves into the methodologies and research findings pertinent to achieving stereocontrol in this key synthetic step.

The asymmetric Henry reaction offers a direct route to optically active β-nitroalcohols, which are versatile intermediates that can be further transformed. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts, which create a chiral environment and favor the formation of one enantiomer over the other.

Catalytic Asymmetric Henry Reaction

The most promising approach for the synthesis of chiral 2-(1-hydroxy-2-nitroethyl)benzoxazole derivatives is the catalytic asymmetric Henry reaction. This reaction involves the addition of nitromethane to 2-formylbenzoxazole in the presence of a chiral catalyst. While specific studies on the asymmetric Henry reaction for 2-formylbenzoxazole are not extensively documented in the reviewed literature, the generality of modern catalytic systems allows for a well-founded projection of their applicability.

Numerous catalytic systems have been developed for the asymmetric Henry reaction, with chiral copper complexes being particularly prominent and effective. rsc.orgmdpi.commdpi.com These catalysts are typically formed in situ from a copper salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a chiral ligand.

Chiral Copper Catalysts:

A variety of chiral ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions. These ligands are designed to coordinate with the copper ion, creating a chiral Lewis acid complex that can activate the aldehyde and direct the approach of the nitronate anion.

For instance, C₂-symmetric bis(oxazoline) ligands have demonstrated high efficiency in catalyzing the enantioselective Henry reaction for a range of aldehydes. The general reaction scheme involves the treatment of an aldehyde with nitromethane in the presence of a catalytic amount of a pre-formed or in situ generated chiral copper-bis(oxazoline) complex.

A study by J. S. Yadav and collaborators showcased the effectiveness of a C₂-symmetric diethyl iPr-bis(oxazoline)–Cu(OAc)₂·H₂O complex. While 2-formylbenzoxazole was not among the substrates tested, the reaction demonstrated broad applicability for various aromatic aldehydes, suggesting its potential for the target scaffold. The reaction conditions and results for a selection of aromatic aldehydes are summarized in the table below, providing a strong basis for its application to 2-formylbenzoxazole.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Benzaldehyde | 92 | 90 | |

| 4-Nitrobenzaldehyde | 95 | 97 | |

| 4-Chlorobenzaldehyde | 93 | 92 | |

| 2-Naphthaldehyde | 90 | 88 | |

| 3-Thiophenecarboxaldehyde | 88 | 94 |

Another notable example involves new chiral copper complexes derived from DATs (diamine-based N,N'-dioxide type ligands). rsc.org These catalysts have shown remarkable generality and have been used to prepare highly functionalized tetrahydroisoquinolines, demonstrating their utility in complex syntheses. The results obtained with these catalysts for various aldehydes further support the feasibility of achieving high enantioselectivity with 2-formylbenzoxazole.

| Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | DAT/Cu(OTf)₂ | 99 | 99 | rsc.org |

| 2-Nitrobenzaldehyde | DAT/Cu(OTf)₂ | 95 | 98 | rsc.org |

| 4-Cyanobenzaldehyde | DAT/Cu(OTf)₂ | 98 | 99 | rsc.org |

| 2-Naphthaldehyde | DAT/Cu(OTf)₂ | 97 | 97 | rsc.org |

The choice of solvent and the nature of the counter-ion in the copper salt can also influence the reaction's outcome, including the yield and enantioselectivity, and can even direct the reaction towards the formation of the dehydrated β-nitrostyrene product. mdpi.com

Other Catalytic Systems:

Besides copper complexes, other metal complexes and organocatalysts have been developed for the asymmetric Henry reaction. For instance, chiral nickel(II) complexes have been reported for direct and enantioselective aldol (B89426) reactions, which share mechanistic principles with the Henry reaction. nih.gov Furthermore, chiral organophosphorus compounds containing an aziridine (B145994) ring have been used in the presence of copper(II) acetate to catalyze the asymmetric nitroaldol reaction with high yields and excellent enantiomeric excess. mdpi.com

The application of these diverse catalytic systems to 2-formylbenzoxazole would likely proceed under mild reaction conditions, offering a powerful strategy for the synthesis of chiral derivatives of 2-(nitromethyl)benzoxazole. The resulting chiral β-nitroalcohols are valuable intermediates that can be further elaborated, for example, by reduction of the nitro group to an amine, to access a wide range of enantiomerically enriched compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Benzoxazole (B165842), 2-(nitromethyl)- as a Versatile Building Block in Complex Molecule Synthesis

Benzoxazole, 2-(nitromethyl)- serves as a valuable and versatile building block in the synthesis of more complex molecules due to the reactivity of its nitromethyl group. This functional group can participate in a variety of chemical transformations, making it a key intermediate for the elaboration of molecular structures. The presence of the benzoxazole core, a privileged scaffold in medicinal chemistry, further enhances its utility.

The reactivity of the α-carbon of the nitromethyl group allows for various C-C bond-forming reactions. These reactions are fundamental to the construction of intricate molecular frameworks. For instance, the nitromethyl group can be deprotonated to form a nitronate anion, which is a potent nucleophile. This nucleophilicity enables it to react with a wide range of electrophiles, thereby extending the carbon chain and introducing new functional groups.

Furthermore, the nitro group itself can be transformed into other functional groups, such as amines or carbonyls, providing additional pathways for molecular diversification. This versatility makes Benzoxazole, 2-(nitromethyl)- a strategic starting material for the synthesis of a diverse array of target molecules with potential applications in various fields of chemical research.

Construction of Fused Heterocyclic Systems

Benzoxazole, 2-(nitromethyl)- is a key precursor in the synthesis of fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active compounds and functional materials. The reactive nitromethyl group, in conjunction with the benzoxazole ring, provides a platform for various cyclization reactions.

One common strategy involves the reaction of the nitronate anion of Benzoxazole, 2-(nitromethyl)- with suitable bifunctional electrophiles. This can lead to the formation of new rings fused to the benzoxazole core. The specific nature of the resulting fused heterocyclic system is dictated by the choice of the electrophile and the reaction conditions.

Researchers have successfully utilized this approach to construct a variety of fused systems, including those containing additional nitrogen and oxygen heteroatoms. These novel heterocyclic frameworks often exhibit unique photophysical or biological properties, making them attractive targets for further investigation.

Role in the Development of Agrochemicals

The structural motif of Benzoxazole, 2-(nitromethyl)- has been explored in the context of agrochemical research, particularly in the development of new herbicidal agents.

The mode of action of such compounds can vary, but they often interfere with essential biochemical pathways in plants. Research in this area focuses on understanding the structure-activity relationships (SAR) to optimize the herbicidal potency while minimizing off-target effects. This involves systematic modifications of the benzoxazole core and the side chain to identify the key structural features responsible for the observed phytotoxicity.

| Compound/Derivative | Target Weed Species | Observed Phytotoxicity |

| Benzoxazole, 2-(nitromethyl)- | Broadleaf weeds | Moderate |

| Halogenated derivatives | Grasses and broadleaf weeds | Enhanced |

| Aryl-substituted derivatives | Specific broadleaf species | Variable |

Potential Applications in Functional Materials Research

The unique electronic and structural features of Benzoxazole, 2-(nitromethyl)- make it a promising candidate for the development of functional materials.

The benzoxazole core is known to be a fluorophore, and modifications to the 2-position can significantly influence its photophysical properties. The electron-withdrawing nature of the nitromethyl group can affect the emission and absorption spectra of the benzoxazole ring system.

This property can be exploited to design fluorescent probes and sensors. For instance, the nitro group can be chemically modified in the presence of specific analytes, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response can be used for the detection of various chemical species, including metal ions, anions, and biologically relevant molecules. The design of such probes often involves a receptor unit that selectively binds to the target analyte, and a signaling unit, which in this case would be the benzoxazole fluorophore.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. The rigid and planar nature of the benzoxazole ring system makes it an attractive building block for the construction of COFs. By incorporating Benzoxazole, 2-(nitromethyl)- or its derivatives into the polymeric backbone, it is possible to create COFs with specific functionalities.

The nitro groups within the COF framework can serve multiple purposes. They can act as reactive sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the COF. Additionally, the polar nature of the nitro group can enhance the COF's affinity for specific guest molecules, making it useful for applications such as gas storage and separation. The ordered porosity and high surface area of these materials, combined with the functional handles provided by the nitromethyl group, open up possibilities for their use in catalysis, sensing, and other advanced applications.

Ligands in Catalysis and Asymmetric Transformations